molecular formula C10H12N2O B15160275 N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide CAS No. 654676-26-3

N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide

Cat. No.: B15160275
CAS No.: 654676-26-3
M. Wt: 176.21 g/mol
InChI Key: RDOOSVQDUDDDSM-VIFPVBQESA-N
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Description

N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide is a heterocyclic compound that belongs to the class of cyclopenta[b]pyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a cyclopentane ring fused to a pyridine ring, with an acetamide group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide typically involves multicomponent reactions. One common method includes the condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine in the presence of alkylating agents and a base such as triethylamine . The reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .

Industrial Production Methods

Industrial production of this compound may involve similar multicomponent reactions but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide undergoes various chemical reactions including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted cyclopenta[b]pyridines .

Scientific Research Applications

N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a fluorescent probe and enzyme inhibitor.

    Medicine: Explored for its therapeutic potential as an antagonist of calcium channels and inhibitors of protein kinases.

    Industry: Utilized in the development of novel materials and corrosion inhibitors.

Mechanism of Action

The mechanism of action of N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide involves its interaction with specific molecular targets. For instance, as a calcium channel antagonist, it binds to the calcium channels, inhibiting the influx of calcium ions into cells. This action can modulate various physiological processes such as muscle contraction and neurotransmitter release .

Comparison with Similar Compounds

Similar Compounds

    6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Shares a similar core structure but with different substituents.

    2-Benzylsulfanyl-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: Another derivative with distinct functional groups.

Uniqueness

N-[(6S)-6,7-Dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide is unique due to its specific acetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

654676-26-3

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

N-[(6S)-6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl]acetamide

InChI

InChI=1S/C10H12N2O/c1-7(13)12-9-5-8-3-2-4-11-10(8)6-9/h2-4,9H,5-6H2,1H3,(H,12,13)/t9-/m0/s1

InChI Key

RDOOSVQDUDDDSM-VIFPVBQESA-N

Isomeric SMILES

CC(=O)N[C@H]1CC2=C(C1)N=CC=C2

Canonical SMILES

CC(=O)NC1CC2=C(C1)N=CC=C2

Origin of Product

United States

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